N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide
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Overview
Description
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHYLPHENYL)ACETAMIDE is a compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a phthalimide group and an acetamide group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHYLPHENYL)ACETAMIDE include:
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
What sets N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHYLPHENYL)ACETAMIDE apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-3-6-10-16(12)19(13(2)21)11-20-17(22)14-8-4-5-9-15(14)18(20)23/h3-10H,11H2,1-2H3 |
InChI Key |
LJLGNRAKHONQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Origin of Product |
United States |
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